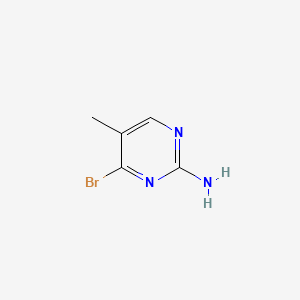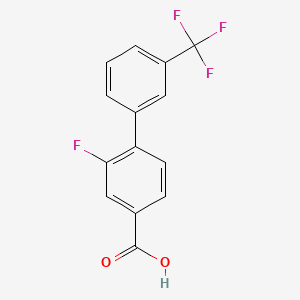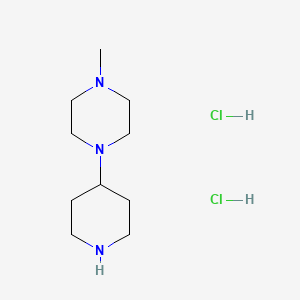
1-メチル-4-(4-ピペリジル)ピペラジン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a chemical compound with the molecular formula C10H23Cl2N3. It is a derivative of piperazine and piperidine, featuring a piperazine ring substituted with a piperidine ring at the 4-position and a methyl group at the 1-position. This compound is commonly used in various synthetic applications and serves as an intermediate in the production of other chemical entities .
科学的研究の応用
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent and building block in synthetic chemistry for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate the interactions of piperazine derivatives with biological targets.
Medicine: Explored for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical agents.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride can be synthesized through the reaction of 1-Methylpiperazine with N-(tert-Butoxycarbonyl)-4-piperidone. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .
化学反応の分析
Types of Reactions: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary or tertiary amines .
作用機序
The mechanism of action of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-Methyl-4-piperazinopiperidine: A closely related compound with similar structural features and applications.
1-Methylpiperazine: Another piperazine derivative used in synthetic chemistry and pharmaceutical research.
N-(tert-Butoxycarbonyl)-4-piperidone: A precursor in the synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride.
Uniqueness: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual piperazine-piperidine structure makes it a versatile intermediate in various synthetic and research applications .
特性
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHNHKVVVWTQHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
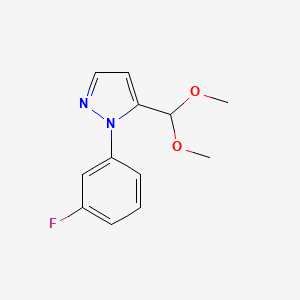
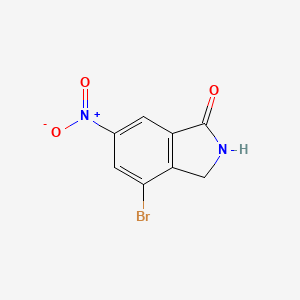
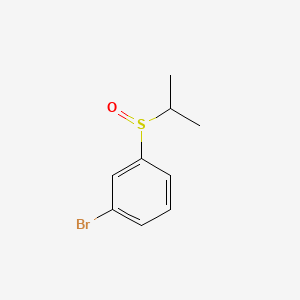
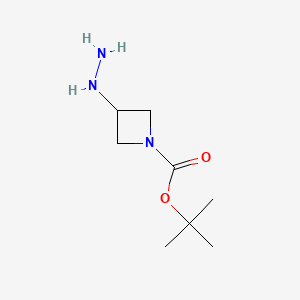
![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

![1,3-Dihydrobenzo[c]thiophene-5-carbothioamide](/img/structure/B580721.png)
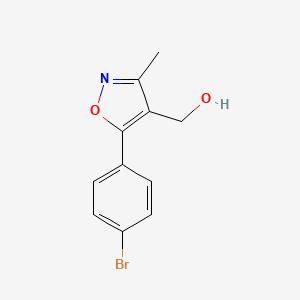
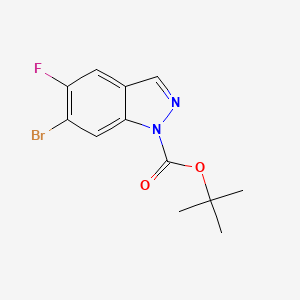
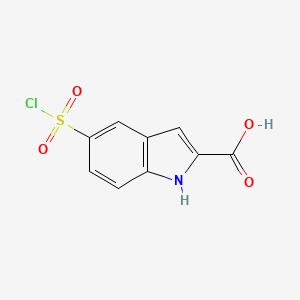
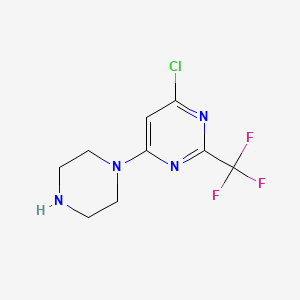
![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)
